2,4-Dimethyl 5-(chlorosulfonyl)-3-methylthiophene-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl 5-(chlorosulfonyl)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound characterized by its molecular formula C9H10ClO6S2. This compound is known for its unique structural features, including a thiophene ring substituted with chlorosulfonyl and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl 5-(chlorosulfonyl)-3-methylthiophene-2,4-dicarboxylate typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the chlorosulfonylation of 2,4-dimethylthiophene-3-carboxylate, followed by further functionalization to introduce the carboxylate groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl 5-(chlorosulfonyl)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Chlorosulfonyl groups can be substituted with other functional groups using nucleophiles such as amines or alcohols.
Major Products Formed: The reactions can yield various products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 2,4-Dimethyl 5-(chlorosulfonyl)-3-methylthiophene-2,4-dicarboxylate can be employed in the study of enzyme inhibitors and receptor ligands. Its structural complexity allows for the exploration of biological interactions and pathways.
Medicine: . Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of innovative products with enhanced performance.
Mechanism of Action
The mechanism by which 2,4-Dimethyl 5-(chlorosulfonyl)-3-methylthiophene-2,4-dicarboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism may vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
2,4-Dimethylthiophene-3-carboxylate
5-(Chlorosulfonyl)thiophene-2-carboxylate
3-Methylthiophene-2,4-dicarboxylate
Uniqueness: 2,4-Dimethyl 5-(chlorosulfonyl)-3-methylthiophene-2,4-dicarboxylate stands out due to its unique combination of functional groups and structural features. This distinctiveness allows for a broader range of applications and reactivity compared to similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
dimethyl 5-chlorosulfonyl-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO6S2/c1-4-5(7(11)15-2)9(18(10,13)14)17-6(4)8(12)16-3/h1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YITRJBAARVGBBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)S(=O)(=O)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.